

Synthesis and Discovery of 2-Bromo-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methylphenol**

Cat. No.: **B149215**

[Get Quote](#)

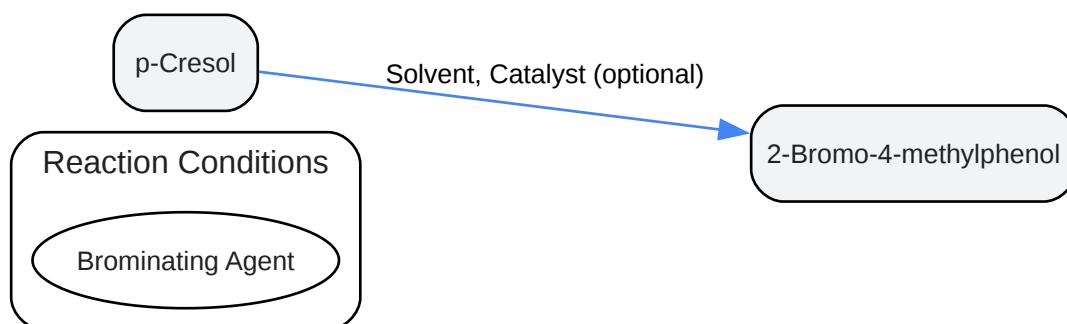
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **2-Bromo-4-methylphenol**.

This technical document provides a comprehensive overview of **2-Bromo-4-methylphenol** (CAS No: 6627-55-0), a significant intermediate in the synthesis of various drugs and chemicals.^[1] The guide details various synthetic routes from its precursor, p-cresol, presenting key quantitative data in structured tables for comparative analysis. Detailed experimental protocols for prominent synthesis methods are also provided, alongside visualizations of the synthetic pathways to facilitate understanding.

Discovery and Application

While the specific historical moment of the discovery of **2-Bromo-4-methylphenol** is not extensively documented in readily available literature, its synthesis and utility are well-established in chemical research. It is recognized as a biochemical reagent for life science research.^[2] The compound is also noted for its role in the off-flavor of some wines.^[3] Furthermore, its structural attributes make it a valuable building block in the development of pharmaceuticals and other complex organic molecules.^{[1][4]} It is also used as an antimicrobial agent and preservative in personal care products like soaps and cosmetics, and it has shown potential antioxidant and anti-inflammatory properties.^{[5][6]}

Physicochemical Properties


2-Bromo-4-methylphenol is a clear, colorless to pale yellow liquid, or a white to light yellow solid.[6][7] It is slightly soluble in water and more soluble in organic solvents.[6][7][8]

Property	Value
Molecular Formula	C7H7BrO[9]
Molecular Weight	187.034 g/mol [9]
Melting Point	54-55 °C[7]
Boiling Point	245-247 °C[7]
Density	1.554±0.06 g/cm3 (at 20 °C)[7]
Refractive Index (n20/D)	1.578[7]

Synthetic Pathways

The primary route for the synthesis of **2-Bromo-4-methylphenol** is the electrophilic bromination of p-cresol. This reaction's selectivity for the ortho-position to the hydroxyl group is a key consideration, with various methods developed to optimize yield and purity while minimizing the formation of byproducts such as 2,6-dibromo-4-methylphenol.

General Reaction Scheme

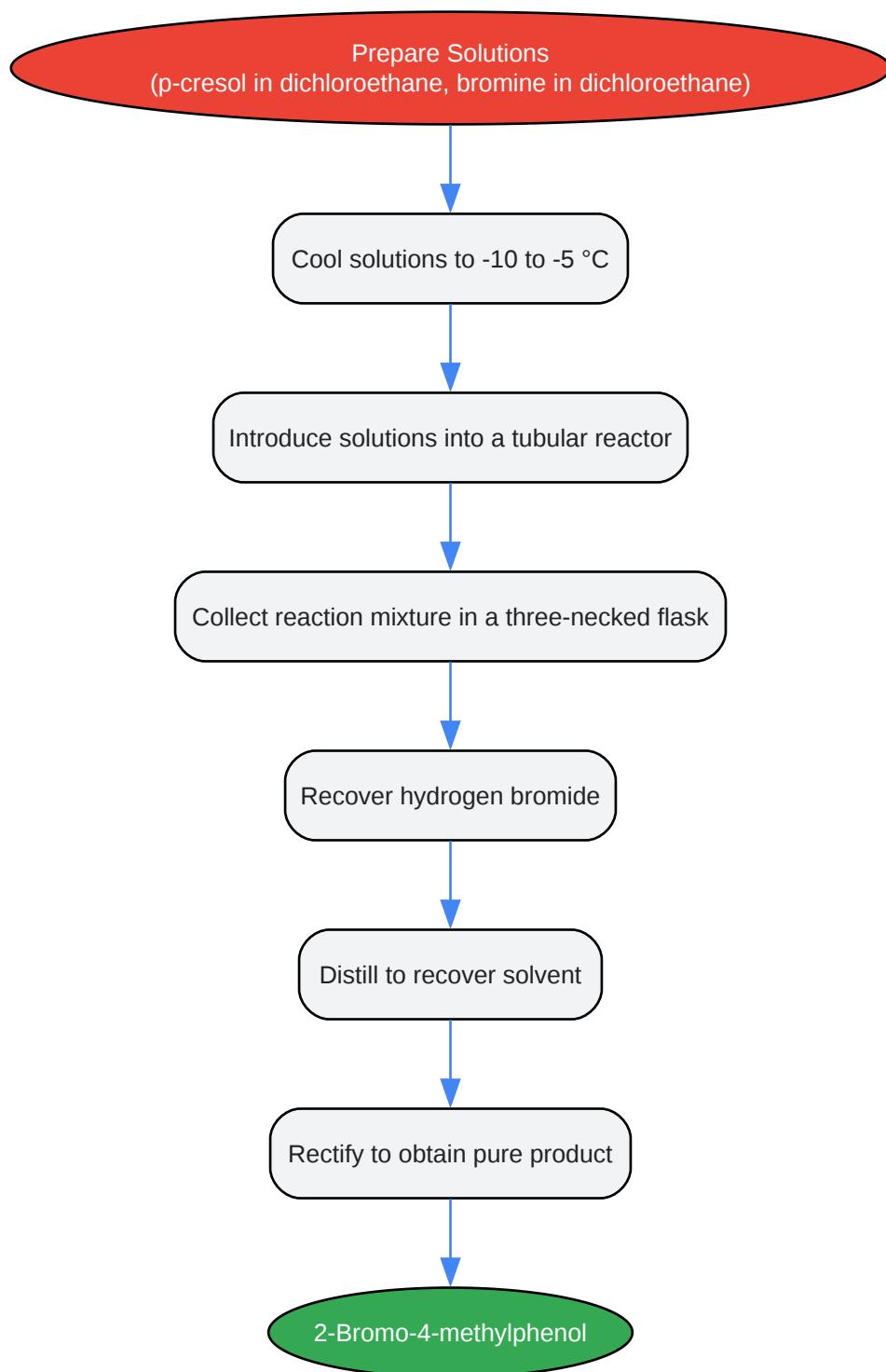
[Click to download full resolution via product page](#)

Caption: General synthesis of **2-Bromo-4-methylphenol**.

Several approaches to this bromination have been documented, primarily varying in the choice of brominating agent, solvent, and reaction temperature.

Synthesis Methodologies and Quantitative Data

Method	Brominating Agent	Solvent	Temperature	Yield	Purity	Reference
Method 1	Bromine	Dichloroethane	-10 to -5 °C	93.2%	99.8%	[10]
Method 2	Bromine	Chloroform	-5 to 0 °C	>99%	>98%	[11]
Method 3	Bromine	Chlorobenzene	Room Temperature	90%	99%	[12]
Method 4	Bromine	Carbon Tetrachloride	32-36 °C	-	96%	[1]
Method 5	HBr/H ₂ O ₂	Ethylene Dichloride	-	-	99.6% selectivity	[13]
Method 6	Carbon Tetrabromide	Acetonitrile	Room Temperature	-	-	[7]


Experimental Protocols

Below are detailed experimental protocols for two distinct methods of synthesizing **2-Bromo-4-methylphenol**.

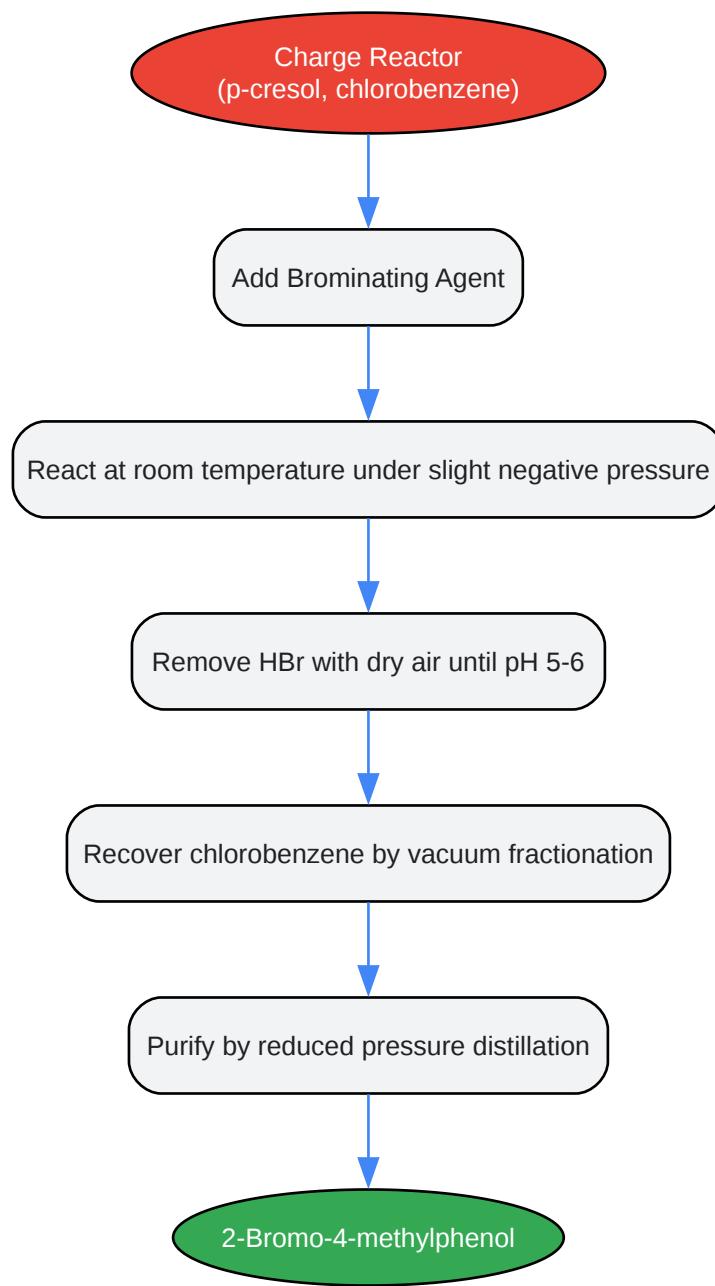
Method 1: Low-Temperature Bromination in Dichloroethane

This method utilizes a continuous flow reactor to maintain a low reaction temperature, which enhances selectivity.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for low-temperature continuous bromination.


Procedure:

- Prepare a solution of 108 grams (1.00 mol) of p-cresol in 370 grams of dichloroethane and cool it to between -10 and -5°C.[14]
- Separately, prepare a solution of 156.8 grams (0.98 mol) of bromine in dichloroethane and cool it to the same temperature range.[14]
- Introduce both solutions into a tubular reactor (e.g., 5 mm inner diameter, 500 mm length) at controlled flow rates.[14]
- The reaction mixture exits the reactor into a collection flask equipped with a reflux condenser to absorb the hydrogen bromide gas generated. The temperature of the collected liquid is maintained between 10-20°C.[14]
- After the reaction is complete, the solvent (dichloroethane) is recovered by distillation.[10]
- The crude product is then purified by rectification to yield **2-Bromo-4-methylphenol** with a purity of 99.8% and a yield of 93.2%. [10]

Method 2: Room Temperature Bromination in Chlorobenzene

This method offers a simpler setup by running the reaction at ambient temperature under a slight negative pressure.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for room temperature bromination.

Procedure:

- In a bromination reactor, add 1 mole of p-cresol and 0.5-3 moles of chlorobenzene.[12]
- Add 0.5-1.1 moles of a brominating agent (e.g., bromine) and conduct the bromination reaction at room temperature under a slight negative pressure (750-560 mm Hg).[12]

- The hydrogen bromide produced is absorbed by water. After the addition of bromine is complete (over approximately 2 hours), the reaction is allowed to proceed for another 30 minutes.[12]
- Dry air is then passed through the solution to remove residual HBr until the pH of the solution is between 5 and 6.[12]
- The reaction mixture is transferred to a still, and the chlorobenzene is recovered by vacuum fractionation (e.g., at 200 mmHg).[12]
- The final product is obtained by reduced pressure distillation (e.g., at 20 mmHg) of the fraction boiling at 102-104 °C, yielding **2-Bromo-4-methylphenol** with 99% content and a 90% yield.[12]

Conclusion

The synthesis of **2-Bromo-4-methylphenol** is a well-understood process, with the bromination of p-cresol being the most direct and widely employed method. The choice of solvent and temperature are critical parameters that influence the selectivity and efficiency of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis and drug development to produce this valuable chemical intermediate with high purity and yield. The continued exploration of its applications, particularly in pharmaceuticals, underscores its importance in modern chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Bromo-4-methylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](https://www.thermofisher.com) [thermofisher.com]

- 4. srinichem.com [srinichem.com]
- 5. Page loading... guidechem.com
- 6. CAS 6627-55-0: 2-Bromo-4-methylphenol | CymitQuimica cymitquimica.com
- 7. 2-Bromo-4-methylphenol | 6627-55-0 chemicalbook.com
- 8. 2-Bromo-4-methylphenol, 97% | Fisher Scientific fishersci.ca
- 9. Phenol, 2-bromo-4-methyl- webbook.nist.gov
- 10. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents patents.google.com
- 11. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents patents.google.com
- 12. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents patents.google.com
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap eureka.patsnap.com
- To cite this document: BenchChem. [Synthesis and Discovery of 2-Bromo-4-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149215#synthesis-and-discovery-of-2-bromo-4-methylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com